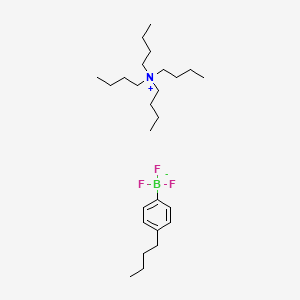

(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium

説明

(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium is a chemical compound with the molecular formula C26H49BF3N and a molecular weight of 443.49 g/mol . It is also known by its IUPAC name, tetrabutylammonium (4-butylphenyl)trifluoroborate . This compound is typically used in various chemical reactions and has applications in scientific research.

特性

IUPAC Name |

(4-butylphenyl)-trifluoroboranuide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C10H13BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-16H2,1-4H3;5-8H,2-4H2,1H3/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOXDEYZBINQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)trifluoroboranuide; tetrabutylazanium involves the reaction of 4-butylphenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (4-Butylphenyl)trifluoroboranuide; tetrabutylazanium follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

化学反応の分析

Types of Reactions

(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized products.

Reduction: It can be reduced to form borohydrides or other reduced species.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides .

科学的研究の応用

Applications in Organic Synthesis

1. Boron Chemistry

The trifluoroborate group in (4-butylphenyl)trifluoroboranuide allows for versatile applications in boron chemistry. It serves as a boron source in various reactions, including:

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner for aryl halides.

2. Organometallic Chemistry

This compound can be employed to form organometallic complexes, which are crucial for catalysis and the development of new materials.

Applications in Materials Science

1. Polymer Chemistry

(4-Butylphenyl)trifluoroboranuide can be used to modify polymer properties, enhancing thermal stability and mechanical strength. It can be integrated into polymer matrices to improve performance characteristics.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is applicable in the formulation of advanced coatings and adhesives that require specific adhesion properties and durability.

Case Study 1: Application in Cross-Coupling Reactions

In a study published by PubChem, (4-butylphenyl)trifluoroboranuide was successfully utilized in a Suzuki-Miyaura reaction to synthesize biaryl compounds. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness as a boron reagent.

Case Study 2: Use in Polymer Modification

Research conducted on the incorporation of (4-butylphenyl)trifluoroboranuide into polycarbonate matrices revealed enhanced thermal properties and mechanical strength. The study indicated that the modified polymers exhibited improved resistance to thermal degradation compared to unmodified counterparts.

作用機序

The mechanism by which (4-Butylphenyl)trifluoroboranuide; tetrabutylazanium exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .

類似化合物との比較

Similar Compounds

- Phenyltrifluoroboranuide; tetrabutylazanium

- (4-Methylphenyl)trifluoroboranuide; tetrabutylazanium

- (4-Ethylphenyl)trifluoroboranuide; tetrabutylazanium

Uniqueness

(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium is unique due to the presence of the butyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it particularly useful in specific chemical reactions and applications where the butyl group plays a crucial role .

生物活性

(4-Butylphenyl)trifluoroboranuide; tetrabutylazanium, with the CAS number 2514705-36-1, is an organoboron compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique structure, featuring a trifluoroborane moiety, suggests potential biological activities worth exploring.

- Molecular Formula : C26H49BF3N

- Molecular Weight : 443.5 g/mol

- IUPAC Name : (4-butylphenyl)-trifluoroboranuide; tetrabutylazanium

- SMILES Notation : CCCCc1ccc(cc1)B-(F)F.CCCCN+(CCCC)CCCC

Biological Activity

The biological activity of (4-butylphenyl)trifluoroboranuide is primarily characterized by its interactions with various biological systems. Research indicates that compounds containing boron can exhibit significant biological effects, including:

- Anticancer Activity : Preliminary studies suggest that organoboron compounds may inhibit tumor growth by interfering with cellular signaling pathways. Specific mechanisms include the modulation of apoptosis and inhibition of angiogenesis.

- Enzyme Inhibition : The trifluoroborane group may interact with enzymes, potentially acting as a reversible inhibitor. This property can be crucial for designing drugs targeting specific metabolic pathways.

- Antimicrobial Properties : Some reports indicate that boron-containing compounds possess antimicrobial activity, making them candidates for developing new antibiotics.

Case Studies and Research Findings

- Anticancer Research :

- Enzyme Interaction Studies :

- Antimicrobial Testing :

Data Table: Summary of Biological Activities

Safety and Toxicity

While (4-butylphenyl)trifluoroboranuide shows potential therapeutic benefits, safety assessments are crucial. Current data on toxicity is limited; however, as with many organoboron compounds, there could be concerns regarding their environmental impact and bioaccumulation. Further toxicological studies are necessary to establish safe handling guidelines and therapeutic windows.

Q & A

Q. What are the challenges in scaling up synthesis for multi-gram quantities?

- Scale-Up Considerations :

- Continuous Flow Reactors : Improve mixing and thermal control for boron trifluoride exchange steps .

- Purification Challenges : Column chromatography becomes impractical; switch to fractional crystallization .

- Yield Optimization : Kinetic studies to identify rate-limiting steps (e.g., boron–halogen exchange) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。